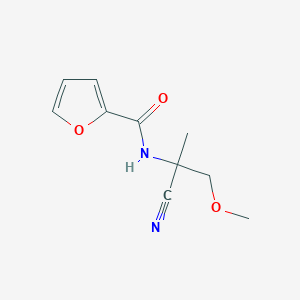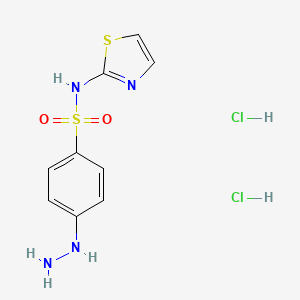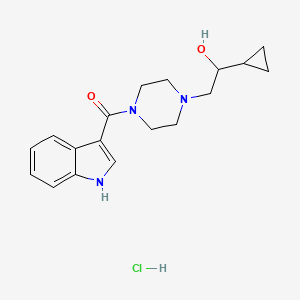![molecular formula C12H16N2O B2901662 1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one CAS No. 2097931-50-3](/img/structure/B2901662.png)
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring via a methylene bridge .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .作用機序
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one has been found to act as an acetylcholinesterase inhibitor, which can help to increase the levels of acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in various cognitive functions, such as memory and learning. By inhibiting the breakdown of acetylcholine, this compound can help to improve cognitive function and memory. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can help to improve cognitive function and memory. This compound has also been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues are not well characterized.
将来の方向性
There are several future directions for further research on 1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one. One area of research could focus on understanding the mechanism of action of this compound in more detail. Another area of research could focus on exploring the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and cancer. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound in different cell types and tissues.
合成法
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one can be synthesized using different methods, including the reaction of 3-pyrrolidinylmethanol with 3-pyridinecarboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 3-pyrrolidinylmethanol with 3-pyridinecarboxylic acid in the presence of a dehydrating agent. The resulting product is then purified using column chromatography.
科学的研究の応用
1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one has been found to have potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. This compound has also been studied for its ability to inhibit the growth of cancer cells and its potential use in cancer therapy. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)12-4-6-14(9-12)8-11-3-2-5-13-7-11/h2-3,5,7,12H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPBBBHVVRXHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'a-Methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one](/img/structure/B2901579.png)




![3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901588.png)
![5-Methyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2901589.png)
![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2901590.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2901597.png)
![4-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2901598.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2901602.png)